molecular formula C27H30N4O B610711 SB269652

SB269652

Cat. No.: B610711
M. Wt: 426.6 g/mol
InChI Key: JGLGOAQPUQITLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SB269652 is a bitopic ligand that acts as a negative allosteric modulator of dopamine D2 and D3 receptors. It is known for its unique ability to bind simultaneously to both the orthosteric binding site and a secondary binding pocket in these receptors .

Scientific Research Applications

SB269652 has a wide range of scientific research applications:

Chemical Reactions Analysis

SB269652 undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while substitution reactions can introduce new functional groups that modify the compound’s pharmacological properties .

Mechanism of Action

SB269652 exerts its effects by binding to both the orthosteric binding site and a secondary binding pocket in dopamine D2 and D3 receptors. This bitopic binding mode allows it to act as a negative allosteric modulator, reducing the receptors’ response to dopamine. The molecular targets involved include the orthosteric binding site and the secondary binding pocket, with key interactions involving the tetrahydroisoquinoline and indole-2-carboxamide moieties .

Properties

IUPAC Name

N-[4-[2-(7-cyano-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]cyclohexyl]-1H-indole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O/c28-17-20-5-8-21-12-14-31(18-23(21)15-20)13-11-19-6-9-24(10-7-19)29-27(32)26-16-22-3-1-2-4-25(22)30-26/h1-5,8,15-16,19,24,30H,6-7,9-14,18H2,(H,29,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGLGOAQPUQITLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCN2CCC3=C(C2)C=C(C=C3)C#N)NC(=O)C4=CC5=CC=CC=C5N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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